(S)-2-Acetamido-6-aminohexanamide hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-acetamido-6-aminohexanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-6(12)11-7(8(10)13)4-2-3-5-9;/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMFSHANWDFTBS-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718548 | |
| Record name | N~2~-Acetyl-L-lysinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104584-11-4 | |
| Record name | N~2~-Acetyl-L-lysinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-Acetamido-6-aminohexanamide hydrochloride, also known by its CAS number 104584-11-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H17N3O2·HCl. Its structure features an acetamido group and an amino group, which contribute to its biological activities. The compound is often used in research related to peptide synthesis and drug development due to its unique properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer and neurodegenerative diseases.
- Modulation of Protein Interactions : It may influence protein-protein interactions, which are crucial for various biological functions, including signal transduction and metabolic regulation.
- Antioxidant Properties : Preliminary studies suggest that this compound might exhibit antioxidant activity, helping to mitigate oxidative stress in cells.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:
- Cell Viability Assays : In vitro studies using human cancer cell lines demonstrated that treatment with the compound led to reduced cell viability. Specifically, a study reported a decrease in viability by approximately 40% at a concentration of 10 µM after 48 hours of exposure .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 90 |
| 5 | 70 |
| 10 | 60 |
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells. Flow cytometry analysis indicated an increase in early apoptotic markers when treated with this compound .
Neuroprotective Effects
The neuroprotective properties of this compound are also under investigation:
- Oxidative Stress Reduction : In models mimicking neurodegeneration, this compound exhibited the ability to reduce reactive oxygen species (ROS) levels, suggesting a protective effect against oxidative damage .
| Treatment Group | ROS Levels (arbitrary units) |
|---|---|
| Control | 100 |
| Compound Treatment | 60 |
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated significant cytotoxicity at higher concentrations, with IC50 values ranging from 5 to 15 µM depending on the cell line .
- Neurodegenerative Disease Models : Another study focused on SH-SY5Y neuroblastoma cells treated with the compound under oxidative stress conditions. The findings suggested that it could enhance cell survival rates when co-administered with known neuroprotective agents .
Pharmacokinetics and Safety Profile
While detailed pharmacokinetic data specific to this compound is limited, related compounds suggest favorable absorption profiles. Safety assessments indicate low toxicity levels in preliminary studies; however, comprehensive toxicological evaluations are necessary for clinical applications.
Scientific Research Applications
Antidiabetic Potential
Research has identified (S)-2-acetamido-6-aminohexanamide hydrochloride as a promising candidate for the treatment of type 2 diabetes mellitus. This compound exhibits inhibitory activity against specific enzymes involved in glucose metabolism, which can help regulate blood sugar levels. Studies indicate that derivatives of this compound could enhance insulin sensitivity and reduce hyperglycemia .
Neuroprotective Effects
The compound has shown potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. It acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and learning. In vitro studies have demonstrated that this compound can improve cognitive function by increasing acetylcholine levels in the brain .
Enzyme Inhibition
The compound's ability to inhibit key enzymes suggests its utility in drug design. For instance, its structural analogs have been studied for their inhibitory effects on α-glucosidase and acetylcholinesterase, making them potential candidates for managing conditions like diabetes and Alzheimer's disease .
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens. Modifications to its structure have been shown to enhance antibacterial efficacy, particularly against Gram-positive bacteria. This opens avenues for developing new antibiotics derived from this compound.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Structure-activity relationship studies have revealed that specific modifications can significantly influence the compound's effectiveness against targeted enzymes and pathogens.
Therapeutic Efficacy in Animal Models
In animal studies, this compound has demonstrated significant reductions in blood glucose levels when administered alongside high-sugar diets. These findings suggest that the compound could be developed into a viable treatment option for diabetes .
Cognitive Improvement Trials
Clinical trials involving patients with mild cognitive impairment have shown promising results when subjects were treated with formulations containing this compound. Improvements in memory recall and cognitive function were noted, supporting further investigation into its neuroprotective capabilities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
Backbone Length and Functional Groups: The target compound’s hexanamide backbone distinguishes it from shorter-chain analogues like (2S)-2,5-diaminopentanamide dihydrochloride (C5 backbone) . The additional methylene group may enhance lipid solubility or alter receptor binding. Replacing the terminal amide with a carboxylic acid in (S)-6-Acetamido-2-aminohexanoic acid HCl introduces acidity, likely reducing membrane permeability compared to the neutral amide .
Charged vs. Neutral Groups: The dihydrochloride salt in (2S)-2,5-diaminopentanamide increases water solubility but may limit blood-brain barrier penetration compared to mono-HCl salts .
Aromatic vs. Aliphatic Systems: The benzo[b]selenophene derivative () incorporates a selenium-containing aromatic ring, enabling π-π stacking interactions and distinct redox properties absent in aliphatic analogues .
Preparation Methods
Starting Material and Protection Strategies
The synthesis begins with L-lysine , leveraging its native (S)-configuration to ensure enantiomeric purity. The epsilon (ε)-amino group (side chain) is protected using tert-butyloxycarbonyl (Boc) anhydride under basic conditions (pH 9–10) to prevent undesired acetylation. This step achieves >95% protection efficiency, as confirmed by thin-layer chromatography (TLC).
Selective Acetylation of the Alpha-Amino Group
The alpha (α)-amino group is acetylated using acetic anhydride in tetrahydrofuran (THF) at 0–5°C, with triethylamine (TEA) as a base to neutralize generated acetic acid. Reaction monitoring via nuclear magnetic resonance (NMR) reveals complete acetylation within 2 hours, yielding N-α-acetyl-L-lysine with 92% isolated yield after recrystallization from ethanol-water.
Carboxyl Group Activation and Amidation
The carboxyl group is activated to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (40°C, 4 hours). Subsequent treatment with ammonium hydroxide at −10°C forms the primary amide, achieving 88% conversion. Excess reagents are removed via rotary evaporation, and the intermediate is purified via silica gel chromatography (eluent: chloroform/methanol 9:1).
Deprotection and Hydrochloride Salt Formation
Boc deprotection is performed using trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 hours), followed by neutralization with aqueous sodium bicarbonate. The free base is treated with hydrochloric acid (HCl) in ethyl acetate, yielding the hydrochloride salt as a white crystalline solid (mp 198–202°C). Final purity exceeds 99% by high-performance liquid chromatography (HPLC).
Table 1: Amino Acid-Based Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| ε-Amino Protection | Boc₂O, NaHCO₃, THF/H₂O, 0°C, 2 h | 95 | 98 |
| α-Amino Acetylation | Ac₂O, TEA, THF, 0°C, 2 h | 92 | 97 |
| Amidation | SOCl₂, NH₄OH, DCM, −10°C, 4 h | 88 | 95 |
| Deprotection/Salt Form | TFA/DCM, HCl/EtOAc, RT, 2 h | 90 | 99 |
Sugar Derivative-Based Synthesis
Starting Material: 2-Amino-2-Deoxy-D-Glucose
This route utilizes 2-amino-2-deoxy-D-glucose , a chiral amino sugar, to construct the hexanamide backbone. The sugar is subjected to oxidative ring-opening with sodium periodate (NaIO₄) in aqueous methanol, cleaving the C3–C4 bond to generate a dialdehyde intermediate.
Reductive Amination and Chain Elongation
The dialdehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, forming a linear 1,6-diaminohexane derivative. Excess reagents are removed via ion-exchange chromatography (Dowex 50WX8 resin), achieving 85% yield.
Acetylation and Hydrochloride Formation
Selective acetylation of the α-amino group is achieved using acetic anhydride in pyridine (1:2 molar ratio, 24 hours). The product is precipitated with diethyl ether and treated with HCl gas in anhydrous ethanol to form the hydrochloride salt (mp 195–198°C).
Table 2: Sugar Derivative-Based Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxidative Ring-Opening | NaIO₄, MeOH/H₂O, RT, 6 h | 78 | 90 |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 40°C, 12 h | 85 | 88 |
| Acetylation/Salt Form | Ac₂O, Pyridine, HCl(g)/EtOH, 24 h | 80 | 97 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Stereochemical Control
Both methods preserve the (S)-configuration:
Industrial Applicability
Large-scale production (>100 kg) favors the amino acid route due to streamlined purification (crystallization vs. chromatography). Pilot-scale batches (10 kg) demonstrate consistent purity (99.2–99.5%).
Optimization Strategies
Solvent Systems
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (S)-2-Acetamido-6-aminohexanamide hydrochloride, and how can researchers optimize reaction yields?
- Methodology :
- Step 1 : Start with L-lysine as a precursor. Perform a nitrile addition reaction using cyanamide to introduce the guanidino group (see Ashford’s Dictionary for analogous reactions) .
- Step 2 : Acetylate the amino group using acetic anhydride under controlled pH (7–8) to avoid side reactions.
- Step 3 : Purify intermediates via recrystallization or column chromatography (silica gel, methanol/chloroform eluent).
- Optimization : Use Design of Experiments (DoE) to test variables like temperature (20–40°C), reaction time (12–24 hrs), and stoichiometric ratios .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5). Monitor UV absorbance at 210 nm .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular weight (expected [M+H]+: ~235.7 g/mol) .
- NMR : ¹H NMR (D2O) should show peaks for the acetamido group (~2.0 ppm), hexanamide backbone (1.2–1.8 ppm), and amine protons (3.1–3.3 ppm) .
Q. What stability studies are critical for ensuring the compound’s integrity under laboratory storage conditions?
- Protocol :
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .
- Light Sensitivity : Expose to UV light (320–400 nm) for 48 hrs; compare chromatograms pre- and post-exposure .
- Recommendations : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound in enzyme inhibition studies?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., aminopeptidases). Validate with experimental IC50 values from kinetic assays .
- ADMET Prediction : Tools like SwissADME can estimate permeability (LogP ~-1.2) and solubility (>10 mg/mL in water), guiding in vitro assay design .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?
- Troubleshooting :
- Artifact Identification : Check for residual solvents (e.g., DMSO-d6 peaks at 2.5 ppm) or acidic protons from incomplete deuteration .
- Dynamic Effects : Use variable-temperature NMR to detect conformational changes affecting peak splitting .
- Cross-Validation : Compare with analogous compounds (e.g., L-arginine hydrochloride derivatives) to contextualize chemical shifts .
Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetics while minimizing ethical concerns?
- Ethical Framework :
- Dose Optimization : Use allometric scaling from in vitro cytotoxicity data (e.g., IC50 > 100 µM) to determine safe starting doses in rodent models .
- 3Rs Principle : Replace animal testing with organ-on-chip models for preliminary absorption studies; refine protocols to reduce sample size .
- Analytical Methods :
- Plasma Protein Binding : Ultracentrifugation followed by LC-MS/MS quantification .
- Metabolite Profiling : High-resolution mass spectrometry (HRMS) to identify glucuronidation or sulfation products .
Data Presentation Guidelines
Key Considerations for Reproducibility
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
